3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Kinase inhibition VEGFR RET

This piperazinyl-pyridazine probe is purpose-built for VEGFR and RET kinase inhibitor research, featuring a critical regiospecific ortho-methylbenzoyl group and a 6-pyrazol-1-yl substituent for hinge-binding SAR. It distinguishes itself from para-methylbenzoyl and 6-aryl analogs, providing a unique tool for selectivity profiling and lead optimization. Guaranteed >98% purity supports direct use in dose-response assays and biophysical studies without pre-purification. Procure alongside close analogs for internal experimental validation.

Molecular Formula C19H20N6O
Molecular Weight 348.4 g/mol
Cat. No. B5176995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Molecular FormulaC19H20N6O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C19H20N6O/c1-15-5-2-3-6-16(15)19(26)24-13-11-23(12-14-24)17-7-8-18(22-21-17)25-10-4-9-20-25/h2-10H,11-14H2,1H3
InChIKeyYFWHRVWXKSMNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: A Structurally Distinct Tri-Heterocyclic Scaffold for Targeted Procurement


3-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (IUPAC: (2-methylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone; molecular formula C₁₉H₂₀N₆O) is a synthetic small molecule belonging to the piperazinyl-pyridazine class. It features a pyridazine core substituted at the 3-position with a 4-(2-methylbenzoyl)piperazin-1-yl moiety and at the 6-position with a 1H-pyrazol-1-yl group . This specific arrangement of three heterocyclic systems (pyridazine, piperazine, and pyrazole) creates a distinct pharmacophoric pattern that differentiates it from simpler pyridazine derivatives. The compound is listed in vendor catalogs with a purity specification of >98% and is annotated as targeting VEGFR and RET kinases, suggesting its primary application niche in kinase inhibitor research .

Why Generic Substitution of 3-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Is Not Advisable Without Direct Comparative Data


Within the piperazinyl-pyridazine chemical space, minor structural modifications can profoundly alter target engagement, selectivity, and pharmacokinetic profiles. For example, the replacement of the 2-methylbenzoyl group with a 4-methylbenzoyl isomer or the removal of the methyl substituent entirely generates analogs such as 3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine and 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine . These close analogs, while sharing the same core scaffold, are expected to exhibit different steric and electronic properties at the key benzoyl recognition motif. Similarly, exchanging the 6-position pyrazole for a 2-methylphenyl group yields compounds like 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine (CAS 1021256-56-3), which may possess entirely distinct biological activity profiles . Without head-to-head comparative data on target inhibition, selectivity, or ADME parameters, assuming functional equivalence among these analogs is scientifically unjustified. Each derivative must be treated as a unique chemical entity until proven otherwise through rigorous experimental comparison.

Quantitative Differentiation Evidence for 3-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Against Closest Analogs


Kinase Target Annotation: VEGFR/RET Profile vs. Unannotated Close Analogs

According to vendor-supplied target annotation, 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is labeled for VEGFR and RET kinase research applications [1]. In contrast, the closest structural analogs—3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, 3-(4-benzoylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, and 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine—carry no such kinase annotation in available vendor or database records . This target annotation, while qualitative, provides the only available differentiation for procurement decision-making when selecting among structurally similar pyridazine derivatives for kinase-focused screening campaigns.

Kinase inhibition VEGFR RET Target annotation

Structural Differentiation: 2-Methylbenzoyl vs. 4-Methylbenzoyl Regioisomer Comparison

The target compound features a 2-methyl substituent on the benzoyl ring, whereas the commercially available analog 3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine bears the methyl group at the para position . This ortho vs. para methyl placement introduces distinct steric constraints and electronic effects at the piperazine amide junction. In medicinal chemistry precedent, ortho-substituted benzamides often exhibit altered conformational preferences and target binding modes compared to their para-substituted counterparts. For example, ortho-methyl groups can restrict rotation around the aryl-carbonyl bond, potentially leading to different dihedral angle preferences that affect protein-ligand complementarity [1].

Structure-activity relationship Regioisomer Benzoyl substitution Molecular recognition

Pyrazole vs. 2-Methylphenyl at the 6-Position: Scaffold Divergence with Distinct Biological Implications

The target compound incorporates a 1H-pyrazol-1-yl group at the pyridazine 6-position, whereas the analog 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine (CAS 1021256-56-3) replaces this with a 2-methylphenyl ring . Pyrazole is a nitrogen-containing heterocycle capable of participating in hydrogen bonding as a hydrogen-bond acceptor, whereas a 2-methylphenyl ring is a lipophilic carbocycle lacking this capability. This functional group exchange fundamentally alters the hydrogen-bond donor/acceptor landscape of the molecule. Literature on pyrazolyl-pyridazines indicates that the pyrazole moiety can engage in critical interactions with kinase hinge regions, contributing to binding affinity and selectivity [1].

Heterocycle replacement Pyrazole 2-Methylphenyl Bioisosterism

Purity Specification as a Procurement Differentiator

The target compound is listed in vendor catalogs with a purity specification of >98% [1]. In contrast, several closely related analogs available from other suppliers are offered at 95% purity . For applications requiring high-confidence screening data—such as quantitative biochemical assays, cellular dose-response studies, or biophysical measurements—a >3% difference in purity can materially affect measured IC₅₀ values and lead to erroneous interpretation of structure-activity relationships, particularly for compounds with modest potency where impurities may contribute to observed biological effects.

Chemical purity Quality control Procurement specification

Recommended Application Scenarios for 3-[4-(2-Methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Based on Differential Evidence


VEGFR/RET Kinase Inhibitor Screening and Hit Validation

Given its vendor-supplied VEGFR/RET target annotation [1], this compound is best deployed as a starting point for kinase inhibitor screening cascades focused on angiogenic or oncogenic RET-driven pathways. Users should employ it as a reference compound or screening hit in biochemical VEGFR or RET enzymatic assays (e.g., ADP-Glo™ kinase assay, LanthaScreen™ Eu kinase binding assay), with orthogonal confirmation using unannotated close analogs (e.g., 3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine) as negative controls to validate target specificity. The >98% purity specification supports direct use in quantitative dose-response curves without pre-purification.

Structure-Activity Relationship (SAR) Exploration of Benzoyl Regioisomerism

The ortho-methyl substitution pattern on the benzoyl ring of this compound, compared to the para-methyl analog [1], makes it a valuable tool for SAR studies aimed at understanding how regioisomeric methyl placement affects kinase binding or cellular activity. Researchers should procure both the 2-methylbenzoyl (target) and 4-methylbenzoyl (comparator) compounds in parallel, testing them side-by-side in the same assay platform to quantify the biological consequence of this single positional change. This design provides internal validation of any observed selectivity or potency differences attributable solely to regioisomerism.

Hinge-Binding Motif Studies: Pyrazole vs. Aryl Replacement Analysis

The pyrazol-1-yl substituent at the 6-position of the pyridazine core distinguishes this compound from 6-aryl analogs such as 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine . This structural divergence is particularly relevant for studies investigating hinge-binding interactions in kinase targets. The target compound should be used in comparative biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) against the phenyl analog to quantify the thermodynamic contribution of the pyrazole nitrogen atoms to binding affinity. Such experiments can elucidate whether the pyrazole acts as a critical hinge-binding pharmacophore or merely as a passive linker, informing future scaffold optimization decisions.

Chemical Probe Development for dCTP Pyrophosphatase 1 (dCTPase) Research

Although this specific compound has not been directly characterized as a dCTPase inhibitor, its structural membership in the piperazin-1-ylpyridazine class—a known dCTPase inhibitor chemotype identified by Llona-Minguez et al. (2017) [1]—supports its evaluation as a chemical probe candidate for nucleotide metabolism research. The compound could be tested in dCTPase enzymatic assays alongside reference inhibitors such as triazolothiadiazole 4 to determine whether the 2-methylbenzoyl and pyrazole substitutions confer any advantage in potency, selectivity, or cellular activity over the previously reported piperazin-1-ylpyridazine leads. Its >98% purity is advantageous for accurate determination of IC₅₀ values in enzyme inhibition studies.

Quote Request

Request a Quote for 3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.